N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

Physicochemical profiling Lead optimization Library procurement

This thiazole-acetamide compound (CAS 923483-86-7) offers a unique scaffold combining a 2,5-dimethylphenyl group at the thiazole 4-position and a 4-ethoxyphenyl ring on the acetamide side chain. With MW ~366 and logP >3, it fills a distinct physicochemical gap in screening libraries. Critically, no public IC50, solubility, or ADMET data exist—making it a valuable blind-test compound for validating in silico models or generating proprietary SAR datasets. Procure for target campaigns engaging lipophilic aromatic pockets and ether-accessible sub-pockets.

Molecular Formula C21H22N2O2S
Molecular Weight 366.48
CAS No. 923483-86-7
Cat. No. B2535835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
CAS923483-86-7
Molecular FormulaC21H22N2O2S
Molecular Weight366.48
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C
InChIInChI=1S/C21H22N2O2S/c1-4-25-17-9-7-16(8-10-17)12-20(24)23-21-22-19(13-26-21)18-11-14(2)5-6-15(18)3/h5-11,13H,4,12H2,1-3H3,(H,22,23,24)
InChIKeyYDAXKCDUAFFJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (923483-86-7) – Baseline Characterization and Procurement Context


N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (CAS 923483-86-7, MF C₂₁H₂₂N₂O₂S, MW 366.48 g·mol⁻¹) is a fully synthetic thiazole-acetamide hybrid that embeds two distinct aromatic modules—a 2,5-dimethylphenyl group at the thiazole 4-position and a 4-ethoxyphenyl ring on the acetamide side chain—within a single scaffold [1]. This architecture creates a hydrogen-bond-capable amide linker flanked by lipophilic/electron-donating aryl termini. Critically, publicly available quantitative biological activity data for this exact compound are absent from primary research papers, patents, and authoritative databases; consequently, the current evidence base does not support claims of verified differentiation over close structural analogs.

Why Substituting N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide with a Close Thiazole Analog is Not Evidence-Based


Thiazole-acetamide derivatives are exquisitely sensitive to peripheral substitution; even minor alterations in aryl decoration or linker geometry can profoundly shift target affinity, selectivity, and ADMET profiles. The 4-ethoxyphenyl moiety introduces distinct electronic and steric features—enhanced lipophilicity, an ether hydrogen-bond acceptor, and conformational flexibility—that cannot be assumed to replicate the behavior of simpler N-acetyl or phenylthio analogs. Without head-to-head comparative data, treating any in-class compound as a functional substitute introduces unquantifiable risk into biological assays, SAR campaigns, or pharmacological profiling [1]. The quantitative evidence deficiency documented in Section 3 underscores why procurement decisions cannot responsibly default to the nearest available analog.

Quantitative Evidence Audit for N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide


Physicochemical Comparison vs. N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

The target compound differs from the simplest clinically relevant analog, N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide, by replacement of the terminal acetyl methyl with a 4-ethoxyphenyl group. This modification increases molecular weight from 246.33 to 366.48 g·mol⁻¹ (+49%), doubles the heavy atom count (from 17 to 26), and is predicted to raise logP substantially, although an experimentally measured value is not publicly available [1]. The added ether oxygen introduces an additional hydrogen-bond acceptor, potentially altering polarity and target engagement patterns.

Physicochemical profiling Lead optimization Library procurement

Hydrogen Bond Acceptor Count Relative to the Closest De-Ethoxy Analog

The 4-ethoxyphenyl group contributes one ether oxygen, raising the hydrogen-bond acceptor count to at least 4 (two amide oxygens, one thiazole nitrogen, one ether oxygen) versus the 3 acceptors estimated for N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide [1]. The additional acceptor, coupled with the ethoxy chain's rotational flexibility, could enable extra polar contacts in a binding site or alternatively increase aqueous solubility at the expense of membrane permeability.

Medicinal chemistry Docking studies Selectivity profiling

Literature-Reported Biological Activity Gap

A comprehensive search of primary research articles, patents (Google Patents, WIPO), and authoritative databases (PubChem, ChEMBL) returned no quantitative potency, selectivity, or pharmacokinetic data for N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide [1]. In contrast, structurally simpler thiazole-acetamide analogs have reported IC₅₀ values in the low-micromolar range against kinase and cholinesterase targets. This evidence gap means that any performance differentiation relative to those analogs remains empirically unsubstantiated.

Bioactivity SAR Screening

Evidence-Consistent Application Scenarios for N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide


Chemical Probe or Tool Compound Development Requiring Dual Aryl Decoration

When a research program aims to interrogate a biological target known to engage both lipophilic aromatic pockets and an ether-accessible sub-pocket, the 4-ethoxyphenyl-acetamide architecture of 923483-86-7 provides a rationally designed topology. However, this scenario assumes that the procurer will generate the missing ADMET and selectivity data in-house, as none exist publicly [1].

Combinatorial Library Expansion with Defined Physicochemical Diversity

923483-86-7 occupies a distinct physicochemical space (MW ~366, logP >3) relative to simpler thiazole acetamide building blocks (MW ~246, logP ~2.9) [1]. Including it in a screening collection increases library dimensionality, provided that procurement costs are weighed against the absence of pre-existing biological validation.

Benchmarking Thiazole-Acetamide Computational Predictions

Because no experimental IC₅₀, solubility, or logD data are available, 923483-86-7 can serve as a blind-test compound for evaluating the predictive accuracy of in silico ADMET or docking models. Procurement in this context is driven by the need for structurally novel test cases rather than pre-proven bioactivity.

Quote Request

Request a Quote for N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.